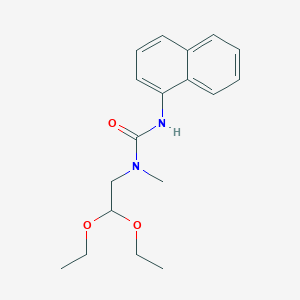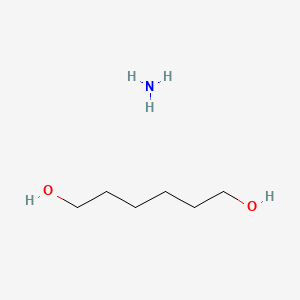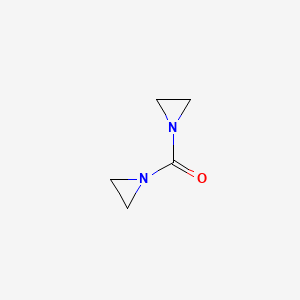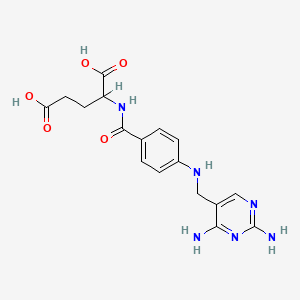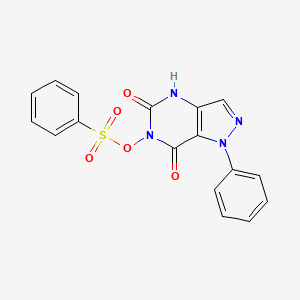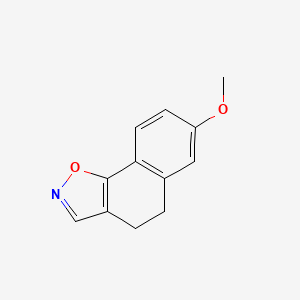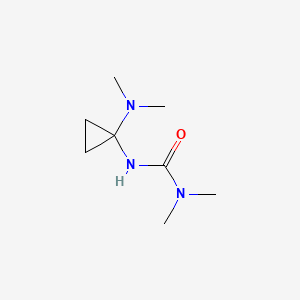![molecular formula C32H46O8 B12811816 [(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl, keto, and acetate functional groups. This compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene core, a common motif in many biologically active steroids and terpenoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving diketones or related intermediates.
Functional group modifications: Introduction of hydroxyl and keto groups through selective oxidation and reduction reactions.
Acetylation: The final step often involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow chemistry: For continuous synthesis and better control over reaction conditions.
Biocatalysis: Using enzymes to achieve specific functional group transformations with high selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Keto groups can be reduced to hydroxyl groups using reagents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylation reagents: Acetic anhydride, pyridine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex natural products: This compound can serve as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Its complex structure makes it a good candidate for studying various organic reactions.
Biology
Biological activity studies: Due to its structural similarity to steroids, it can be used in studies related to hormone activity and receptor binding.
Medicine
Drug development: Potential use in the development of new pharmaceuticals, particularly those targeting steroid receptors.
Industry
Material science: Its unique structure can be explored for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and keto groups play crucial roles in binding to these receptors, influencing various biological pathways. The acetate group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness
This compound’s unique combination of functional groups (hydroxyl, keto, and acetate) distinguishes it from other steroids and terpenoids, potentially offering unique biological activities and applications.
Would you like more details on any specific section?
Properties
Molecular Formula |
C32H46O8 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19?,21-,22?,25?,26-,29?,30?,31?,32?/m1/s1 |
InChI Key |
WTBZNVRBNJWSPF-SLKCYTCGSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1[C@@H](CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


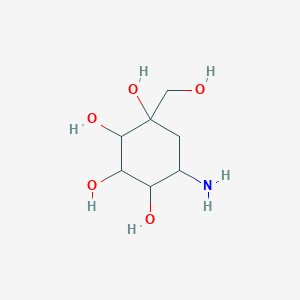
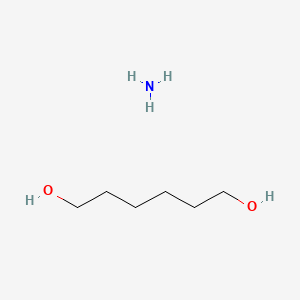
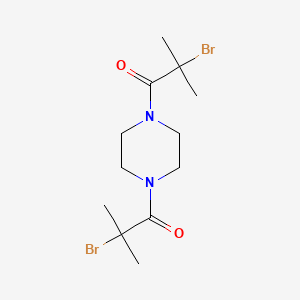
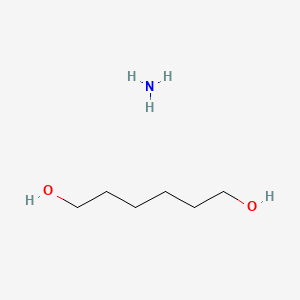
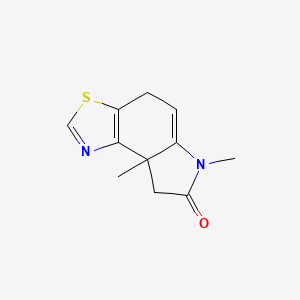
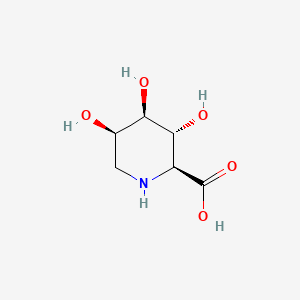
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
